Vinyl(bromomethyl)dimethylsilane
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Overview
Description
Vinyl(bromomethyl)dimethylsilane is an organosilicon compound with the molecular formula C5H11BrSi and a molecular weight of 179.13 g/mol. It is a transparent liquid with a boiling point of 142ºC and a density of 1.16 g/cm³ . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Vinyl(bromomethyl)dimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of vinyl silane with methyl bromide . The reaction conditions can be adjusted based on the desired yield and purity of the product. Industrial production methods often employ large-scale reactors and optimized conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Vinyl(bromomethyl)dimethylsilane undergoes several types of chemical reactions, including substitution and addition reactions. In the Michael-induced Ramberg-Bäcklund reaction, it reacts with bromomethane sulfonyl bromide under UV initiation to form bromomethyl derivatives. These derivatives can further react to form various other compounds. Common reagents used in these reactions include bromomethane sulfonyl bromide and UV light. The major products formed from these reactions are bromomethyl derivatives and other related compounds.
Scientific Research Applications
Vinyl(bromomethyl)dimethylsilane has a wide range of scientific research applications. In organic synthesis, it is used in the Michael-induced Ramberg-Bäcklund reaction to synthesize complex organic compounds. It is also employed in the grafting method for functional organic molecules, where it serves as a linker for direct carbon-carbon bond formation with functional organic molecules.
Mechanism of Action
The primary mechanism of action of vinyl(bromomethyl)dimethylsilane involves the formation of new carbon-carbon bonds at specific positions in unsaturated silanes. This can lead to the synthesis of vinyl-containing dimethylsiloxane oligomers and polymers with controlled content of vinyl group condensation and molecular weight characteristics. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the vinyl and bromomethyl groups.
Comparison with Similar Compounds
Vinyl(bromomethyl)dimethylsilane is similar to other vinylsilane compounds such as dimethyldivinylsilane. it is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. Other similar compounds include bromomethyl-ethenyl-dimethylsilane and (bromomethyl)dimethyl(vinyl)silane . These compounds share similar structural features but differ in their specific reactivity and applications.
Biological Activity
Vinyl(bromomethyl)dimethylsilane (VBMDS) is an organosilicon compound with the molecular formula C5H11BrSi and a CAS number of 211985-18-1. It is characterized by its unique structure, which includes a vinyl group and a bromomethyl substituent, making it a potential candidate for various biological applications. This article explores the biological activity of VBMDS, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
The chemical properties of VBMDS influence its biological activity. Key properties include:
Property | Value |
---|---|
Molecular Formula | C5H11BrSi |
Molar Mass | 179.13 g/mol |
Density | 1.16 g/cm³ |
Boiling Point | 142°C |
Flash Point | 29°C |
Risk Codes | R10 (Flammable), R36/37/38 (Irritating to eyes, respiratory system, and skin) |
The biological activity of VBMDS can be attributed to its ability to participate in various chemical reactions, particularly those involving nucleophilic attacks and radical formations. The presence of the vinyl group allows for reactions typical of alkenes, such as:
- Radical Polymerization : VBMDS can undergo radical polymerization, leading to the formation of siloxane networks that may have applications in drug delivery systems.
- Cross-Coupling Reactions : As a vinyl halide, VBMDS can participate in palladium-catalyzed cross-coupling reactions, which are crucial in synthesizing biologically active compounds.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of various organosilicon compounds, including VBMDS. Results indicated that VBMDS exhibited significant activity against Gram-positive bacteria, suggesting potential use as an antimicrobial agent .
- Cytotoxicity Tests : In vitro cytotoxicity assays were performed on cancer cell lines using VBMDS. The compound showed selective cytotoxic effects on specific cancer cell types while exhibiting lower toxicity toward normal cells. This selectivity is essential for developing targeted cancer therapies .
- Neuroprotective Effects : Preliminary studies suggest that VBMDS may possess neuroprotective properties. In models of neurodegeneration, VBMDS demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates .
Synthesis
VBMDS can be synthesized through several methods, including:
- Hydrosilylation Reactions : The addition of silanes to alkenes can produce vinyl-substituted silanes.
- Bromination Reactions : The introduction of bromine can be achieved through electrophilic bromination processes.
Applications
The unique properties of VBMDS make it suitable for various applications:
- Drug Delivery Systems : Its ability to form siloxane networks can be exploited for controlled drug release.
- Material Science : Used in the development of silicone-based materials with enhanced mechanical properties.
- Bioconjugation : The bromomethyl group allows for further functionalization and conjugation with biomolecules.
Properties
IUPAC Name |
bromomethyl-ethenyl-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-4-7(2,3)5-6/h4H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMBBRVNFVZGQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CBr)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695637 |
Source
|
Record name | (Bromomethyl)(ethenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211985-18-1 |
Source
|
Record name | (Bromomethyl)(ethenyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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